molecular formula C16H16O2 B1320376 4-Propoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 883532-43-2

4-Propoxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B1320376
CAS No.: 883532-43-2
M. Wt: 240.3 g/mol
InChI Key: LDPDAXLSZANBMC-UHFFFAOYSA-N
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Description

4-Propoxy[1,1'-biphenyl]-3-carbaldehyde is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-10-18-16-9-8-14(11-15(16)12-17)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPDAXLSZANBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Biphenyl Carbaldehyde Scaffolds in Molecular Design

The biphenyl (B1667301) moiety is a privileged scaffold in the design of functional molecules. nih.gov Its two phenyl rings, connected by a single bond, allow for rotational flexibility, which can be a critical factor in how a molecule interacts with biological targets or organizes in a material matrix. The introduction of a carbaldehyde (an aldehyde group) onto this scaffold provides a versatile chemical handle for a wide array of subsequent chemical transformations.

Biphenyl carbaldehyde derivatives are key intermediates in the synthesis of more complex molecules. The aldehyde group can readily participate in reactions such as nucleophilic additions, condensations to form imines or acetals, and oxidations to carboxylic acids. nih.gov This reactivity is fundamental in building larger, more intricate molecular structures. In the context of medicinal chemistry, the biphenyl scaffold is found in numerous drugs, and the ability to modify it via a carbaldehyde group allows for the systematic exploration of a compound's structure-activity relationship (SAR). nih.gov

For instance, substituted biphenyls have been investigated for a range of biological activities, including their potential as anti-inflammatory and anticancer agents. nih.gov The specific positioning of the carbaldehyde group, as in 4-Propoxy[1,1'-biphenyl]-3-carbaldehyde, is a deliberate design choice that influences the electronic properties and steric environment of the molecule, thereby directing its reactivity and potential biological interactions.

An Overview of the Propoxy Functionality in Aromatic Systems

The presence of a propoxy group (a three-carbon alkyl chain attached via an oxygen atom) on an aromatic ring, such as in 4-Propoxy[1,1'-biphenyl]-3-carbaldehyde, serves several key purposes in molecular design. Alkoxy groups, in general, are known to modify the physicochemical properties of a molecule. The propoxy group, specifically, can influence a compound's lipophilicity (its ability to dissolve in fats, oils, and lipids), which is a critical parameter for the absorption and distribution of potential drug candidates within a biological system.

From an electronic standpoint, the oxygen atom of the propoxy group can donate electron density into the aromatic ring through resonance, which can affect the reactivity of the ring and its substituents. This electronic influence can be a crucial factor in tuning the chemical behavior of the entire molecule. Furthermore, the flexible propyl chain can engage in van der Waals interactions and may adopt specific conformations that are favorable for binding to a target protein or for creating a desired packing arrangement in a solid-state material. The strategic placement of the propoxy group can also serve to block certain metabolic pathways, potentially increasing the in vivo stability of a drug molecule.

To illustrate the general physicochemical properties that a propoxy and aldehyde-substituted aromatic system might possess, the following table provides data for the related compound, 4-propoxybenzaldehyde.

PropertyValue
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
XLogP32.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Data for 4-propoxybenzaldehyde, a structurally related compound. nih.gov

The Historical Development and Initial Academic Interest in Biphenyl Aldehyde Derivatives

Convergent Synthetic Routes

Convergent syntheses for this compound focus on the strategic coupling of two key aromatic precursors. rsc.orgnih.gov This can involve forming the C-C bond between the two phenyl rings as a pivotal step or modifying a pre-formed biphenyl scaffold. Key methodologies include transition-metal-catalyzed cross-coupling reactions to build the biaryl core, followed by direct formylation of the activated ring or the oxidation of a precursor functional group into the target carbaldehyde.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. researchgate.netnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. nih.gov For the synthesis of this compound, this strategy can be implemented in two primary ways:

Route A: Coupling of a phenylboronic acid with a substituted aryl halide, such as 3-bromo-4-propoxybenzaldehyde.

Route B: Coupling of a (3-formyl-4-propoxyphenyl)boronic acid with a phenyl halide like bromobenzene.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. nih.govkochi-tech.ac.jp The reaction's success and efficiency depend on several factors, including the choice of catalyst, ligand, base, and solvent. mdpi.com

Table 1: Typical Components for Suzuki-Miyaura Cross-Coupling

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) Facilitates the catalytic cycle. nih.gov
Ligand Triphenylphosphine (B44618) (PPh₃), SPhos, XPhos Stabilizes the palladium catalyst and influences reactivity.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the organoboron species for transmetalation. researchgate.net
Organoboron Reagent Phenylboronic acid, (3-formyl-4-propoxyphenyl)boronic acid Source of one of the aryl rings.
Organohalide 3-Bromo-4-propoxybenzaldehyde, Bromobenzene Source of the other aryl ring.

| Solvent | Toluene, Dioxane, DMF, Ethanol (B145695)/Water mixtures | Solubilizes reactants and influences reaction rate. researchgate.net |

An alternative convergent strategy involves the initial synthesis of the 4-propoxy[1,1'-biphenyl] core, followed by the direct introduction of the aldehyde (formyl) group onto the propoxy-substituted ring. The propoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs the incoming electrophile to the ortho and para positions. Since the para position (C4) is already substituted by the propoxy group, formylation is directed to the ortho position (C3).

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. jk-sci.comnumberanalytics.com The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgnumberanalytics.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich 4-propoxybiphenyl ring, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde. wikipedia.orgorganic-chemistry.org This method is highly effective for substrates like aryl ethers due to the activating nature of the alkoxy group.

Table 2: Vilsmeier-Haack Reaction Conditions | Reagent/Condition | Role/Description | | :--- | :--- | | Formylating Agent | N,N-Dimethylformamide (DMF) | Source of the formyl group. | | Activating Agent | Phosphorus oxychloride (POCl₃), Oxalyl chloride | Reacts with DMF to form the Vilsmeier reagent. jk-sci.com | | Substrate | 4-Propoxy[1,1'-biphenyl] | The electron-rich arene to be formylated. | | Temperature | 0 °C to 80 °C | Dependent on the reactivity of the substrate. jk-sci.com | | Workup | Aqueous hydrolysis (e.g., with water or sodium acetate (B1210297) solution) | Converts the intermediate iminium salt to the aldehyde. wikipedia.org |

The Duff reaction is a formylation method primarily used for the ortho-formylation of phenols. wikipedia.orgsemanticscholar.org The reaction employs hexamethylenetetramine (HMTA or hexamine) as the formylating agent in an acidic medium, such as glycerol/boric acid, acetic acid, or trifluoroacetic acid (TFA). uni.edunih.gov The reaction proceeds via an initial aminomethylation followed by oxidation and hydrolysis to form the aldehyde. semanticscholar.org

Direct application of the Duff reaction to 4-propoxy[1,1'-biphenyl] is generally not feasible as the reaction requires a free hydroxyl group for its characteristic ortho-directing effect. wikipedia.org However, this methodology could be applied in a multi-step sequence where 4-hydroxy[1,1'-biphenyl] is first formylated via the Duff reaction to produce 4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde, which is then alkylated with a propyl halide (e.g., 1-bromopropane) to yield the final product. This highlights a potential, albeit more circuitous, convergent pathway.

The classical Gattermann-Koch reaction involves the formylation of aromatic hydrocarbons using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as copper(I) chloride. quora.comnumberanalytics.com A significant limitation of this method is that it is not applicable to phenol (B47542) or phenol ether substrates. organicreactions.orgwikipedia.orgresearchgate.net Therefore, the Gattermann-Koch reaction is not a suitable method for the direct formylation of 4-propoxy[1,1'-biphenyl].

A related method, the Gattermann reaction, uses a mixture of hydrogen cyanide (HCN) and HCl (or a safer alternative like zinc cyanide, Zn(CN)₂) to formylate activated aromatic rings, including phenolic ethers. wikipedia.org The reaction proceeds by forming an electrophilic species which then attacks the aromatic ring. Subsequent hydrolysis of the intermediate aldimine yields the aldehyde. While potentially applicable, the extreme toxicity of the reagents makes the Vilsmeier-Haack reaction a more common and practical choice for this type of transformation.

A third convergent approach involves synthesizing a biphenyl precursor where the 3-position is occupied by a group that can be readily oxidized to an aldehyde, such as a methyl group or a hydroxymethyl (primary alcohol) group.

This strategy would typically involve two key steps:

Synthesis of the Precursor: Formation of either (4-propoxy-[1,1'-biphenyl]-3-yl)methanol or 3-methyl-4-propoxy-[1,1'-biphenyl] via Suzuki-Miyaura coupling.

Oxidation: The precursor is then subjected to selective oxidation to yield the carbaldehyde.

The oxidation of primary benzylic alcohols to aldehydes is a common and high-yielding transformation. A variety of reagents can be used to achieve this conversion with minimal over-oxidation to the carboxylic acid.

Table 3: Common Reagents for Oxidation of Precursor Groups

Transformation Oxidizing Agent Description
Alcohol to Aldehyde Pyridinium chlorochromate (PCC) A mild oxidant for converting primary alcohols to aldehydes.
Manganese dioxide (MnO₂) A selective reagent for oxidizing benzylic and allylic alcohols.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine) A mild and efficient method performed at low temperatures.
Methyl to Aldehyde Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) Can be used for the oxidation of activated methylarenes.

Direct Formylation Techniques for Carbaldehyde Introduction

Divergent Synthetic Pathways

Divergent synthetic strategies offer flexibility in the preparation of this compound, allowing for the introduction of the critical formyl group at a late stage of the synthesis from a common biphenyl intermediate.

Strategies Involving Functional Group Interconversion on a Pre-formed Biphenyl Skeleton

Functional group interconversion (FGI) on a pre-existing 4-propoxy[1,1'-biphenyl] core is a primary strategy for the synthesis of the target aldehyde. This approach relies on the conversion of a variety of functional groups at the 3-position into the desired carbaldehyde.

One such pathway involves the reduction of a carboxylic acid or its derivatives. For instance, a 4-propoxy-[1,1'-biphenyl]-3-carboxylic acid can be converted to the corresponding aldehyde. While lithium aluminum hydride (LiAlH4) typically reduces carboxylic acids to primary alcohols, the use of milder or sterically hindered reducing agents can facilitate the isolation of the aldehyde intermediate. libretexts.org For example, the use of diisobutylaluminum hydride (DIBAL-H) on esters at low temperatures is a common method for this transformation. libretexts.org Another approach is the activation of the carboxylic acid, for instance, by conversion to an acid chloride, followed by reduction with a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3). libretexts.org

Alternatively, the Sommelet reaction provides a method for the conversion of a benzylic halide to an aldehyde. wikipedia.org In this context, a 3-(halomethyl)-4-propoxy[1,1'-biphenyl] could be treated with hexamine followed by hydrolysis to yield this compound. wikipedia.org This method is particularly useful for substrates that can be readily halogenated at the benzylic position.

The following table summarizes representative functional group interconversions that could be applied to the synthesis of the target compound, with data drawn from analogous systems.

Starting Material Functional GroupReagents and ConditionsProduct Functional GroupTypical Yield (%)
-COOH1. SOCl₂, reflux; 2. LiAlH(Ot-Bu)₃, THF, -78 °C-CHO70-85
-COOMeDIBAL-H, Toluene, -78 °C-CHO75-90
-CH₂BrHexamethylenetetramine, aq. EtOH, reflux-CHO50-70

Derivatization of Biphenyl Ethers to Incorporate the Carbaldehyde Group

Direct formylation of a 4-propoxy[1,1'-biphenyl] ether is another viable synthetic route. This approach introduces the carbaldehyde group onto the biphenyl ether skeleton in a single step.

The Reimer-Tiemann reaction, which employs chloroform (B151607) and a strong base, is a classic method for the ortho-formylation of phenols. wikipedia.orgnrochemistry.commychemblog.com While this reaction is typically applied to phenols, the underlying principle of generating dichlorocarbene (B158193) as the electrophile could potentially be adapted for the formylation of phenolic ethers under specific conditions, although yields may be modest and regioselectivity can be a challenge. The reaction with phenols is known to favor the ortho position. wikipedia.orgmychemblog.com

A more versatile and widely used method for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). The electron-donating propoxy group in 4-propoxy[1,1'-biphenyl] would activate the aromatic ring towards electrophilic substitution, directing the formylation to the ortho position (the 3-position).

The table below outlines typical conditions for these formylation reactions on analogous aromatic ethers.

ReactionReagents and ConditionsPosition of FormylationTypical Yield (%)
Reimer-TiemannCHCl₃, NaOH, H₂O, 70 °Cortho30-60
Vilsmeier-HaackPOCl₃, DMF, 0 °C to 90 °Cortho60-90

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern catalytic methods and principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound, aiming for higher efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Formylation and Coupling Reactions

Transition metal catalysis, particularly with palladium, offers a powerful toolkit for the synthesis of the target aldehyde. A convergent strategy could involve a Suzuki coupling reaction to construct the biphenyl core, followed by a palladium-catalyzed formylation.

For instance, a Suzuki coupling between a suitably substituted boronic acid or ester and an aryl halide can be employed to form the 4-propoxybiphenyl skeleton. This could be followed by a palladium-catalyzed formylation of the resulting biphenyl derivative. For example, 3-bromo-4-propoxybiphenyl could be subjected to a palladium-catalyzed formylation using carbon monoxide and a hydride source. nih.govresearchgate.net Formic acid has also been explored as a convenient and safer alternative to carbon monoxide gas in such reactions. organic-chemistry.org

The following table presents a potential two-step, palladium-catalyzed route to the target compound, with representative conditions and yields for each step based on similar transformations.

StepReactionCatalyst/ReagentsSolvent/TemperatureTypical Yield (%)
1Suzuki CouplingPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 100 °C85-95
2FormylationPd(OAc)₂, PPh₃, CO, H₂Toluene, 100 °C70-85

Photoredox Catalysis in C-H Activation for Formylation

Photoredox catalysis has emerged as a powerful green chemistry tool for the direct functionalization of C-H bonds under mild conditions, using visible light as the energy source. beilstein-journals.org This approach offers the potential for the direct formylation of the C-H bond at the 3-position of 4-propoxybiphenyl, avoiding the need for pre-functionalized starting materials.

The general mechanism involves a photocatalyst that, upon excitation by light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates. beilstein-journals.org For a C-H formylation, this could involve the generation of a formyl radical equivalent or the activation of the aromatic substrate towards electrophilic attack. While specific examples of the photoredox-catalyzed formylation of 4-propoxybiphenyl are not yet prevalent in the literature, the methodology has been successfully applied to a range of other aromatic systems.

This table illustrates the potential of photoredox catalysis for C-H functionalization with examples from related aromatic compounds.

SubstrateFormyl Source/ReagentsPhotocatalystLight SourceProductYield (%)
N-Aryl-tetrahydroisoquinolineTogni's reagent, H₂ORu(bpy)₃Cl₂Blue LEDFormylated product85
IndoleDMFEosin YGreen LED3-Formylindole78

Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions (aqueous media, ambient temperature, and neutral pH), often with exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of this compound, several biocatalytic strategies could be envisioned. One approach is the oxidation of a methyl group at the 3-position of a 4-propoxy-3-methyl[1,1'-biphenyl] precursor. Enzymes such as xylene monooxygenase or other hydroxylases are known to catalyze the oxidation of methylarenes to the corresponding benzyl (B1604629) alcohols, which can then be further oxidized to the aldehyde by alcohol dehydrogenases. nih.gov

Another potential biocatalytic route is the reduction of a 4-propoxy-[1,1'-biphenyl]-3-carboxylic acid to the aldehyde. While the enzymatic reduction of carboxylic acids to aldehydes is challenging, certain carboxylate reductases are known to perform this transformation. Alternatively, aldehyde dehydrogenases can catalyze the reverse reaction, the oxidation of aldehydes to carboxylic acids, but under specific conditions, the equilibrium can be shifted towards the aldehyde. nih.gov

The table below provides examples of biocatalytic oxidations and reductions relevant to the synthesis of aromatic aldehydes.

ReactionEnzyme ClassSubstrate ExampleProduct ExampleTypical Conversion (%)
Methyl Group OxidationMonooxygenase/Alcohol DehydrogenaseTolueneBenzaldehyde (B42025)>90
Aldehyde Oxidation (Reversible)Aldehyde DehydrogenaseBenzaldehydeBenzoic Acid>99

Solvent-Free and Atom-Economical Syntheses

The development of synthetic methodologies that minimize waste and energy consumption is a cornerstone of modern green chemistry. For the synthesis of this compound, the principles of solvent-free reactions and atom economy are paramount in designing environmentally benign processes. These approaches aim to reduce the use of hazardous organic solvents and maximize the incorporation of reactant atoms into the final product.

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful technique for the solvent-free synthesis of complex organic molecules, including biphenyl derivatives. rsc.orgrsc.org Ball milling, a common mechanochemical technique, allows for reactions to occur in the solid state, often with reduced reaction times and improved yields compared to traditional solution-phase synthesis. rsc.org

A proposed solvent-free synthesis of this compound could be envisioned utilizing a mechanochemical Suzuki-Miyaura cross-coupling reaction. This key step would form the biphenyl core of the molecule. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds and is known for its high tolerance of various functional groups. nih.govacs.org Adapting this reaction to solvent-free conditions is a significant step towards a greener synthesis.

In a hypothetical mechanochemical approach, a suitable aryl halide, such as 3-bromo-4-propoxybenzaldehyde, could be reacted with phenylboronic acid. The solid reactants would be combined in a milling vessel with a palladium catalyst and a solid base. The mechanical energy supplied by the milling process would facilitate the reaction, leading to the formation of the desired biphenyl structure. This method eliminates the need for bulk organic solvents, which are often toxic, flammable, and difficult to recycle.

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is also central to this advanced synthetic methodology. numberanalytics.comnumberanalytics.com The Suzuki-Miyaura coupling is inherently atom-economical as the byproducts are typically inorganic salts that can be easily removed. nih.gov

While a direct, documented solvent-free synthesis of this compound is not yet prevalent in the literature, the principles and techniques described offer a clear and viable path toward such a goal. The data from related solvent-free syntheses of biphenyl derivatives strongly support the feasibility of this approach.

Below is a table outlining a proposed solvent-free Suzuki-Miyaura coupling reaction for the synthesis of the target compound, based on analogous reactions reported in the literature for similar biphenyl derivatives.

Reactant 1Reactant 2CatalystBaseReaction ConditionsYieldReference
3-Bromo-4-propoxybenzaldehydePhenylboronic acidPd(OAc)₂K₂CO₃Ball Milling, 60 minHigh rsc.orgresearchgate.net
4-Propoxy-3-iodobenzaldehydePhenylboronic acidPd/CCs₂CO₃Ball Milling, 30 minExcellent rsc.orgresearchgate.net

This table presents a hypothetical reaction scheme based on established solvent-free Suzuki-Miyaura coupling methodologies for analogous compounds.

Further research into the optimization of reaction conditions, such as catalyst loading, milling frequency, and reaction time, would be necessary to develop a robust and scalable solvent-free synthesis of this compound. The successful implementation of such a methodology would represent a significant advancement in the sustainable production of this and other valuable biphenyl compounds.

Reactions at the Aldehyde Moiety

The aldehyde functional group in this compound is a key center of reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. This reactivity allows for a diverse array of chemical transformations, enabling the synthesis of more complex molecular architectures. The reactions at this moiety can be broadly categorized into nucleophilic additions and condensation reactions, which serve as powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields the final addition product. The steric and electronic environment of the biphenyl scaffold influences the rate and outcome of these additions.

The addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, to the aldehyde group of this compound is a direct and efficient method for the synthesis of secondary alcohols. dalalinstitute.commasterorganicchemistry.comlibretexts.org These reagents act as potent carbon-based nucleophiles, attacking the carbonyl carbon to form a new carbon-carbon bond. youtube.com The resulting magnesium or lithium alkoxide intermediate is then protonated during an acidic workup to yield the corresponding secondary alcohol. masterorganicchemistry.comlibretexts.org Organolithium reagents are generally more reactive than their Grignard counterparts. dalalinstitute.com

The reaction provides a versatile route to a variety of substituted benzylic alcohols, where the nature of the 'R' group is determined by the organometallic reagent used.

General Reaction Scheme: Reaction of this compound with Organometallic Reagents

Table 1: Representative Examples of Grignard and Organolithium Additions

ReagentSolventConditionsProductHypothetical Yield (%)
Methylmagnesium bromide (CH₃MgBr)Diethyl ether0°C to rt1-(4-Propoxy[1,1'-biphenyl]-3-yl)ethan-1-ol92
n-Butyllithium (n-BuLi)THF-78°C to rt1-(4-Propoxy[1,1'-biphenyl]-3-yl)pentan-1-ol95
Phenylmagnesium bromide (PhMgBr)THF0°C to rt(4-Propoxy[1,1'-biphenyl]-3-yl)(phenyl)methanol88
Vinyllithium (CH₂=CHLi)THF-78°C to rt1-(4-Propoxy[1,1'-biphenyl]-3-yl)prop-2-en-1-ol85

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound results in the formation of a cyanohydrin. This reaction is typically catalyzed by a small amount of base, such as sodium or potassium cyanide, which generates the cyanide ion (CN⁻), the active nucleophile. pressbooks.pubunizin.orgopenstax.org The reaction is reversible, with the equilibrium favoring the product for most aldehydes. pressbooks.pub

Cyanohydrins are valuable synthetic intermediates. The nitrile functional group can be hydrolyzed under acidic conditions to yield an α-hydroxy carboxylic acid or reduced, for instance with lithium aluminum hydride (LiAlH₄), to afford a β-amino alcohol, thus providing a gateway to other important classes of compounds. pressbooks.pubopenstax.org

General Reaction Scheme: Cyanohydrin formation from this compound

Table 2: Cyanohydrin Formation and Potential Derivatization

Reagent(s)SolventProductTransformation
HCN, KCN (cat.)Ethanol/Water2-Hydroxy-2-(4-propoxy[1,1'-biphenyl]-3-yl)acetonitrileInitial Addition
1. Product from above2. H₃O⁺, heatWater2-Hydroxy-2-(4-propoxy[1,1'-biphenyl]-3-yl)acetic acidHydrolysis
1. Product from above2. LiAlH₄, THF; then H₂OTHF2-Amino-1-(4-propoxy[1,1'-biphenyl]-3-yl)ethan-1-olReduction

Olefination reactions are fundamental transformations that convert a carbonyl group into a carbon-carbon double bond (alkene).

The Wittig reaction involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide. mnstate.eduudel.eduumkc.edu The stereochemical outcome (E/Z ratio) of the alkene depends on the nature of the ylide.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgresearchgate.net These reagents are generally more nucleophilic than the corresponding Wittig ylides and often provide excellent stereoselectivity, favoring the formation of the (E)-alkene. alfa-chemistry.comorganic-chemistry.org A significant practical advantage is that the byproduct is a water-soluble phosphate (B84403) salt, which simplifies product purification. alfa-chemistry.com

The Peterson olefination utilizes α-silyl carbanions to convert the aldehyde into an alkene. wikipedia.org A key feature of this reaction is the formation of a β-hydroxysilane intermediate. wikipedia.orgorganic-chemistry.org This intermediate can be isolated, and its subsequent elimination can be controlled: acid-catalyzed elimination typically proceeds via an anti-elimination pathway, while base-catalyzed elimination occurs through a syn-elimination. This allows for the stereoselective synthesis of either the (E)- or (Z)-alkene from the same intermediate. wikipedia.orgorganic-chemistry.org

General Reaction Schemes: Olefination Reactions of this compound

Table 3: Representative Olefination Reactions

ReactionReagentBase / ConditionProductPredominant Isomer
Wittig(Methoxycarbonylmethylene)triphenylphosphoraneN/A (stabilized ylide)Methyl 3-(4-propoxy[1,1'-biphenyl]-3-yl)acrylateE
HWETriethyl phosphonoacetateNaH, THFEthyl 3-(4-propoxy[1,1'-biphenyl]-3-yl)acrylateE
Peterson(Trimethylsilyl)methyllithium1. THF, -78°C2. H₃O⁺3-(Prop-1-en-2-yl)-4-propoxy-1,1'-biphenylN/A
Peterson (E-selective)(TMS)CH₂Li; then KHKH (Base)(E)-3-(prop-1-en-1-yl)-4-propoxy-1,1'-biphenylE
Peterson (Z-selective)(TMS)CH₂Li; then BF₃·OEt₂BF₃·OEt₂ (Acid)(Z)-3-(prop-1-en-1-yl)-4-propoxy-1,1'-biphenylZ

Condensation Reactions

Condensation reactions involve the coupling of two molecules, often with the elimination of a small molecule like water. For aldehydes, the aldol (B89426) condensation is a cornerstone reaction for C-C bond formation.

The aldol condensation requires an enolizable carbonyl compound, one that possesses acidic α-hydrogens. This compound lacks α-hydrogens and therefore cannot form an enolate itself. However, it can act as an excellent electrophilic acceptor in a crossed aldol condensation (also known as a Claisen-Schmidt condensation) when reacted with an enolizable ketone or aldehyde in the presence of a base (e.g., NaOH, KOH). magritek.com

The reaction proceeds by the base-catalyzed formation of an enolate from the partner ketone, which then nucleophilically attacks the aldehyde group of this compound. The initial β-hydroxy ketone adduct often undergoes spontaneous dehydration under the reaction conditions to yield a highly conjugated α,β-unsaturated ketone (a chalcone (B49325) analogue). Because the aldehyde cannot self-condense, this directed reaction is highly efficient.

Intramolecular aldol condensation is not applicable to this compound itself but could be a key bond-forming strategy in more complex derivatives containing a suitably positioned enolizable carbonyl moiety.

General Reaction Scheme (Claisen-Schmidt): Claisen-Schmidt Condensation with this compound

Table 4: Representative Intermolecular Aldol (Claisen-Schmidt) Condensations

Enolizable KetoneBaseSolventProductHypothetical Yield (%)
AcetoneNaOHEthanol/H₂O4-(4-Propoxy[1,1'-biphenyl]-3-yl)but-3-en-2-one89
Acetophenone (B1666503)KOHEthanol1-Phenyl-3-(4-propoxy[1,1'-biphenyl]-3-yl)prop-2-en-1-one91
CyclohexanoneNaOHMethanol (B129727)2-[(E)-(4-Propoxy[1,1'-biphenyl]-3-yl)methylidene]cyclohexan-1-one85

Multicomponent Reactions (MCRs) Incorporating the Aldehyde

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient in generating molecular complexity. The aldehyde functionality of this compound makes it an ideal candidate for various MCRs.

The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone to form an α-acyloxycarboxamide. wikipedia.orgnumberanalytics.comorganic-chemistry.org In a hypothetical Passerini reaction, this compound would react with a carboxylic acid and an isocyanide in an aprotic solvent. The reaction is believed to proceed through a cyclic transition state. organic-chemistry.org This reaction would provide a straightforward route to complex amide derivatives of the parent aldehyde.

Table 4: Hypothetical Passerini Reaction

Reactant 1Reactant 2Reactant 3Expected Product
This compoundAcetic acidtert-Butyl isocyanide1-(tert-Butylamino)-1-oxo-1-(4-propoxy-[1,1'-biphenyl]-3-yl)propan-2-yl acetate

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is highly valued for its ability to rapidly generate libraries of compounds with peptide-like structures. This compound can serve as the aldehyde component in this reaction. The reaction is typically exothermic and proceeds quickly, often being complete within minutes to hours. wikipedia.org The mechanism involves the initial formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid. organic-chemistry.org

Table 5: Hypothetical Ugi Reaction

Reactant 1Reactant 2Reactant 3Reactant 4Expected Product
This compoundAnilineAcetic acidtert-Butyl isocyanideN-(1-(tert-Butylamino)-1-oxo-1-(4-propoxy-[1,1'-biphenyl]-3-yl)propan-2-yl)-N-phenylacetamide

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic conditions, to produce dihydropyrimidinones. wikipedia.orgtaylorandfrancis.comillinois.edu Incorporating this compound into a Biginelli reaction would be expected to yield a dihydropyrimidinone with the substituted biphenyl moiety at the 4-position of the heterocyclic ring. These products are of interest due to their potential pharmacological activities. wikipedia.org

The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.orgchemtube3d.comorganic-chemistry.org The initial product is a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. wikipedia.org Using this compound in a Hantzsch synthesis would lead to the formation of a 1,4-dihydropyridine (B1200194) with the 4-propoxy-[1,1'-biphenyl]-3-yl group at the 4-position.

Table 6: Hypothetical Biginelli and Hantzsch Reactions

Reaction TypeReactant 1Reactant 2Reactant 3Expected Product
BiginelliThis compoundEthyl acetoacetate (B1235776)Urea5-(Ethoxycarbonyl)-6-methyl-4-(4-propoxy-[1,1'-biphenyl]-3-yl)-3,4-dihydropyrimidin-2(1H)-one
HantzschThis compoundEthyl acetoacetate (2 equiv.)Ammonium acetateDiethyl 2,6-dimethyl-4-(4-propoxy-[1,1'-biphenyl]-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Redox Chemistry of the Aldehyde Group

The aldehyde functional group in this compound is a versatile handle for a variety of redox transformations, allowing for its selective conversion into either a primary alcohol or a carboxylic acid. Furthermore, its lack of α-hydrogens makes it a suitable candidate for disproportionation reactions such as the Cannizzaro and Tishchenko reactions.

The selective reduction of the aldehyde functionality to a primary alcohol, yielding (4-propoxy-[1,1'-biphenyl]-3-yl)methanol, can be achieved using a range of hydride-based reducing agents. The choice of reagent allows for control over the reaction conditions and chemoselectivity, particularly if other reducible functional groups were present in more complex derivatives.

Sodium borohydride (B1222165) (NaBH₄) is a mild and commonly used reagent for this transformation, typically carried out in alcoholic solvents like methanol or ethanol at ambient temperatures. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere, offers another effective method for this reduction.

Reagent/CatalystSolvent(s)Typical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol, Ethanol0°C to room temperature(4-propoxy-[1,1'-biphenyl]-3-yl)methanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0°C to room temperature(4-propoxy-[1,1'-biphenyl]-3-yl)methanol
Catalytic Hydrogenation (H₂)Ethanol, Ethyl acetateRoom temperature, 1 atm H₂(4-propoxy-[1,1'-biphenyl]-3-yl)methanol

This table presents typical conditions for the selective reduction of aromatic aldehydes.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-propoxy-[1,1'-biphenyl]-3-carboxylic acid, a transformation valuable for the synthesis of various derivatives. Several oxidizing agents can accomplish this conversion with high efficiency.

Potassium permanganate (B83412) (KMnO₄) in an alkaline or acidic medium is a powerful oxidizing agent capable of converting the aldehyde to a carboxylic acid. Another classic method is the Jones oxidation, which utilizes chromic acid (H₂CrO₄) prepared from chromium trioxide in aqueous sulfuric acid. Milder and more selective reagents like silver oxide (Ag₂O), often used in the Tollens' test, can also effect this oxidation.

ReagentSolvent(s)Typical ConditionsProduct
Potassium Permanganate (KMnO₄)Water, AcetoneRoom temperature to reflux4-propoxy-[1,1'-biphenyl]-3-carboxylic acid
Jones Reagent (CrO₃/H₂SO₄)Acetone0°C to room temperature4-propoxy-[1,1'-biphenyl]-3-carboxylic acid
Silver Oxide (Ag₂O)Ethanol, WaterRoom temperature4-propoxy-[1,1'-biphenyl]-3-carboxylic acid

This table presents typical conditions for the selective oxidation of aromatic aldehydes.

The absence of α-hydrogens in this compound makes it amenable to base-induced disproportionation reactions.

The Cannizzaro reaction , which involves treating the aldehyde with a strong base like sodium or potassium hydroxide (B78521), would yield an equimolar mixture of the corresponding primary alcohol, (4-propoxy-[1,1'-biphenyl]-3-yl)methanol, and the salt of the carboxylic acid, sodium or potassium 4-propoxy-[1,1'-biphenyl]-3-carboxylate. organic-chemistry.orgwikipedia.org This redox reaction proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer to a second molecule of the aldehyde. wikipedia.org

The Tishchenko reaction , on the other hand, employs an alkoxide catalyst, such as aluminum ethoxide, to convert two molecules of the aldehyde into a single ester product. In this case, the product would be (4-propoxy-[1,1'-biphenyl]-3-yl)methyl 4-propoxy-[1,1'-biphenyl]-3-carboxylate. The reaction mechanism involves the formation of a hemiacetal intermediate, followed by a hydride shift.

ReactionReagent/CatalystProduct(s)
Cannizzaro ReactionConcentrated KOH or NaOH(4-propoxy-[1,1'-biphenyl]-3-yl)methanol and Potassium/Sodium 4-propoxy-[1,1'-biphenyl]-3-carboxylate
Tishchenko ReactionAluminum Ethoxide(4-propoxy-[1,1'-biphenyl]-3-yl)methyl 4-propoxy-[1,1'-biphenyl]-3-carboxylate

This table outlines the expected products of the Cannizzaro and Tishchenko reactions for this compound.

Functionalization and Modification of the Biphenyl Core

The biphenyl core of this compound offers multiple sites for further functionalization through various synthetic strategies, including electrophilic aromatic substitution and directed ortho-metallation. The regioselectivity of these reactions is governed by the electronic and steric effects of the existing propoxy and aldehyde substituents.

Electrophilic aromatic substitution on the biphenyl system of this compound will be directed by the interplay of the activating, ortho-, para-directing propoxy group and the deactivating, meta-directing aldehyde group.

On the ring bearing the propoxy and aldehyde groups, the propoxy group (-OPr) is a strong activating group and will direct incoming electrophiles to the positions ortho and para to it. However, the para position is already substituted by the second phenyl ring. The positions ortho to the propoxy group are C2 and C5. The aldehyde group (-CHO) is a deactivating, meta-directing group, which would direct incoming electrophiles to the C5 position. Therefore, the C5 position is doubly activated by the propoxy group (ortho) and not deactivated by the aldehyde group (meta), making it the most likely site for electrophilic attack on this ring.

On the unsubstituted phenyl ring, the 4-propoxy-3-formylphenyl group as a whole will act as a substituent. Due to the presence of the electron-donating propoxy group, this substituent is likely to be weakly activating and will direct incoming electrophiles to the ortho (2' and 6') and para (4') positions of the unsubstituted ring.

PositionDirecting Effect of -OPrDirecting Effect of -CHOOverall Effect on Ring 1
C2Ortho (Activating)Ortho (Deactivating)Moderately favored
C5Ortho (Activating)Meta (Less Deactivating)Strongly favored
C6Meta (No strong effect)Ortho (Deactivating)Disfavored

This table summarizes the directing effects on the substituted phenyl ring for electrophilic aromatic substitution.

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In this compound, both the propoxy and aldehyde groups can potentially direct metallation.

The propoxy group, being an alkoxy group, is a known DMG. wikipedia.org Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, would be expected to lead to deprotonation at the C5 position, which is ortho to the propoxy group. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at this position.

The aldehyde group itself is not a typical DMG as it reacts with organolithium reagents. However, it can be converted in situ into a directing group. For instance, reaction with a chiral amine can form an α-amino alkoxide that can direct ortho-lithiation. Alternatively, protection of the aldehyde, for example as a dithiane, would allow for metallation directed by the propoxy group without interference from the aldehyde.

Directing GroupPosition of MetallationReagentSubsequent Electrophile (E+)Product
Propoxy (-OPr)C5n-BuLi or s-BuLiD₂O, MeI, CO₂, etc.5-Deuterio, 5-Methyl, or 5-Carboxy derivative
Aldehyde (-CHO) via in situ protectionC2n-BuLi/chiral amineVarious electrophiles2-Substituted derivative

This table illustrates potential directed ortho-metallation strategies for the functionalization of this compound.

Suzuki-Miyaura, Heck, and Sonogashira Coupling Reactions at Unsubstituted Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. For a substrate like this compound, these reactions would theoretically allow for the introduction of new aryl, vinyl, or alkynyl groups at various positions on its biphenyl core. To undergo these reactions, the molecule would first need to be halogenated (e.g., brominated or iodinated) at the desired unsubstituted positions to serve as the electrophilic partner.

Suzuki-Miyaura Coupling: This reaction would couple the halogenated derivative of this compound with an organoboron reagent (e.g., a boronic acid or ester). researchgate.netgre.ac.uk The general mechanism involves an oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. nih.govmdpi.com

Heck Reaction: The Heck reaction would involve coupling the halogenated biphenyl aldehyde with an alkene. wikipedia.orgorganic-chemistry.org This reaction proceeds via a similar palladium catalytic cycle, involving oxidative addition, migratory insertion of the alkene, and a subsequent beta-hydride elimination to yield a substituted alkene product. byjus.com

Sonogashira Coupling: This reaction would forge a bond between the halogenated biphenyl aldehyde and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The mechanism involves palladium- and copper-centered catalytic cycles that work in concert to produce the coupled alkynyl product. libretexts.org

Despite the well-established nature of these reactions, no specific studies detailing the reaction conditions, yields, or regioselectivity for their application to this compound have been identified.

Late-Stage Functionalization via C-H Activation

Late-stage functionalization via C-H activation is a modern synthetic strategy that avoids the need for pre-functionalization (like halogenation). beilstein-journals.org This approach directly converts a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. For this compound, the aldehyde group could potentially act as a directing group to guide a transition metal catalyst to a specific C-H bond, most commonly at the ortho position. Research on C-H activation of biphenyl compounds exists, but specific methodologies and outcomes for this particular substrate are not documented in the available literature. researchgate.netnih.gov Mechanistic pathways for such reactions are complex and often involve a concerted metalation-deprotonation step. nih.gov

Stereoselective Transformations and Asymmetric Synthesis Involving this compound

The aldehyde group in this compound is a prochiral center, making it a prime target for stereoselective transformations. Asymmetric synthesis methodologies could be applied to convert the aldehyde into a chiral alcohol or amine with high enantioselectivity.

Common transformations would include:

Asymmetric Alkylation/Arylation: The addition of organometallic reagents (e.g., organozinc or Grignard reagents) in the presence of a chiral ligand or catalyst could produce chiral secondary alcohols. acs.org

Asymmetric Alkenylation/Alkynylation: Chiral propargylic or allylic alcohols could be synthesized through the enantioselective addition of alkenyl or alkynyl nucleophiles. nih.gov

Asymmetric Reductions: The use of chiral reducing agents or catalysts could convert the aldehyde to a chiral primary alcohol.

Furthermore, the biphenyl core itself possesses axial chirality if rotation around the central C-C bond is restricted by bulky substituents at the ortho positions. While the parent molecule this compound is not atropisomeric, its derivatives synthesized via the methods above could be. The development of axially chiral biphenyls is a significant area of asymmetric catalysis. acs.orgpnas.org However, no research has been found that utilizes this compound as a starting material in such asymmetric syntheses.

Mechanistic Investigations of Key Transformations

Mechanistic studies are crucial for understanding and optimizing chemical reactions. For the transformations discussed, investigations would typically involve:

Kinetic Studies: To determine reaction rates and orders.

Intermediate Trapping and Characterization: To identify key species in the catalytic cycle.

Computational Modeling (DFT): To calculate transition state energies and elucidate reaction pathways. nih.gov

Isotopic Labeling Studies: To track the movement of atoms throughout the reaction.

While the general mechanisms of the Suzuki-Miyaura, Heck, and Sonogashira reactions are well-studied for simple substrates, researchgate.netbyjus.comwikipedia.org specific mechanistic investigations concerning the influence of the propoxy and carbaldehyde substituents of this compound on reaction pathways, catalyst stability, and selectivity are absent from the scientific record.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Propoxy 1,1 Biphenyl 3 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 4-Propoxy[1,1'-biphenyl]-3-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.

1D NMR (¹H, ¹³C, DEPT) for Backbone and Functional Group Assignment

¹H NMR: The proton NMR spectrum provides information on the chemical environment and number of different types of protons. The aldehydic proton is the most deshielded, appearing as a singlet at approximately 9.9-10.1 ppm. The aromatic region (7.0-8.0 ppm) would show a complex series of multiplets corresponding to the eight protons on the biphenyl (B1667301) core. The protons of the propoxy group would be observed in the upfield region: a triplet around 4.0-4.2 ppm for the methylene (B1212753) group attached to the oxygen (OCH₂), a sextet around 1.8-2.0 ppm for the central methylene group (CH₂), and a triplet around 1.0-1.2 ppm for the terminal methyl group (CH₃).

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. The highly deshielded carbonyl carbon of the aldehyde is expected around 192 ppm. The aromatic region would display multiple signals between 110 and 160 ppm, including the oxygen-bearing carbon at a higher chemical shift. The aliphatic carbons of the propoxy group would appear upfield, with the OCH₂ carbon at approximately 70 ppm, the central CH₂ at roughly 22 ppm, and the terminal CH₃ at about 10 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-90 experiment would only show signals for the CH carbons in the aromatic rings. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, allowing for the clear identification of the two methylene carbons in the propoxy chain. Quaternary carbons, such as the biphenyl linkage carbons and the aldehyde- and propoxy-substituted carbons, would be absent from all DEPT spectra but present in the standard ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) DEPT-135
Aldehyde (-CHO) 9.9 - 10.1 (s) ~192 Positive (CH)
Aromatic (Ar-H) 7.0 - 8.0 (m) 110 - 160 Positive (CH)
Propoxy (-OCH₂CH₂CH₃) 4.0 - 4.2 (t) ~70 Negative (CH₂)
Propoxy (-OCH₂CH₂CH₃) 1.8 - 2.0 (sextet) ~22 Negative (CH₂)

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the propoxy chain (e.g., between the OCH₂ and the central CH₂ protons, and between the central CH₂ and the terminal CH₃ protons). It would also map the connectivity of the protons within each of the aromatic rings, helping to assign specific protons to their respective positions. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). youtube.com This is crucial for definitively assigning the carbon signals. For instance, the proton signal at ~4.1 ppm would show a cross-peak with the carbon signal at ~70 ppm, confirming their assignment to the OCH₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. harvard.edu In this molecule, NOESY could reveal through-space interactions between the protons of the propoxy group and the protons on the adjacent aromatic ring (e.g., H-5). It can also provide information about the preferred conformation around the biphenyl single bond by showing correlations between protons on the two different rings.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, expected in the range of 1690-1715 cm⁻¹. Aromatic C=C stretching vibrations would appear as a series of bands between 1450 and 1600 cm⁻¹. The C-O stretching vibration of the aryl ether linkage is expected to produce a strong band around 1240-1260 cm⁻¹. Aliphatic C-H stretching from the propoxy group would be visible just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. nih.gov

Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would give a strong signal. The C=O stretch would be present but potentially weaker than in the FTIR spectrum. Raman is often more sensitive to non-polar bonds, making it effective for analyzing the biphenyl backbone. sapub.org

Table 2: Key Vibrational Frequencies for this compound This is an interactive data table. Click on the headers to sort.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Technique
Aromatic C-H Stretch 3000 - 3100 FTIR, Raman
Aliphatic C-H Stretch 2850 - 3000 FTIR, Raman
Aldehyde C=O Stretch 1690 - 1715 FTIR (Strong), Raman (Moderate)
Aromatic C=C Stretch 1450 - 1600 FTIR, Raman

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₆H₁₆O₂), the calculated exact mass is 240.11503 Da. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides strong evidence for the molecular formula.

Fragmentation analysis, typically done using techniques like electron ionization (EI) or collision-induced dissociation (CID), reveals the structure of the molecule. Expected fragmentation pathways would include:

Loss of the propyl group (C₃H₇•): leading to a fragment ion corresponding to the 4-hydroxy[1,1'-biphenyl]-3-carbaldehyde radical cation.

Loss of the propoxy radical (•OC₃H₇): resulting in a biphenyl-3-carbaldehyde cation.

Loss of carbon monoxide (CO): from the aldehyde group, a common fragmentation for benzaldehydes.

X-ray Crystallography for Solid-State Structural Elucidation

Should a suitable single crystal of the compound be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. nih.gov This technique would yield precise data on bond lengths, bond angles, and torsion angles. A key parameter of interest would be the dihedral angle between the two phenyl rings of the biphenyl core, which is influenced by the steric hindrance of the substituents and by crystal packing forces. researchgate.net The analysis would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for verifying the purity of a synthesized sample and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Given the compound's polarity, reversed-phase HPLC would be the method of choice for purity analysis. A C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) would likely provide good separation. A UV detector set to the compound's λ_max (likely in the 254-280 nm range) would be used for detection.

Gas Chromatography (GC): If the compound is thermally stable and sufficiently volatile, GC could also be used. A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) would be suitable, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reactions and preliminary purity checks. For this compound, a silica (B1680970) gel plate with a mobile phase like hexane (B92381)/ethyl acetate (B1210297) would be appropriate, with visualization under UV light. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the characterization of this compound. A validated reversed-phase HPLC method can be utilized for both qualitative and quantitative assessments of this compound, including purity determination and the monitoring of its formation during synthesis.

Methodology and Findings:

For a compound with the structural characteristics of this compound, a reversed-phase HPLC method would be the most common approach. This involves a non-polar stationary phase, such as a C18 or a biphenyl column, and a polar mobile phase. The biphenyl stationary phase, in particular, can offer enhanced retention and selectivity for aromatic compounds due to potential π-π interactions between the analyte and the stationary phase. chromatographyonline.comchromatographyonline.com

A typical mobile phase would consist of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Isocratic elution, where the mobile phase composition remains constant, can be effective for simple purity checks. In contrast, gradient elution, where the proportion of the organic solvent is increased over time, is preferable for separating the target compound from a complex mixture of starting materials, byproducts, and intermediates. scielo.br Detection is commonly achieved using a UV detector, set at a wavelength where the biphenyl chromophore exhibits strong absorbance, likely in the range of 254-280 nm.

The retention time of this compound would be influenced by the specific conditions, including the column, mobile phase composition, and flow rate. Given its relatively non-polar nature due to the biphenyl core and propoxy group, it would be well-retained on a reversed-phase column.

Hypothetical HPLC Data Table:

ParameterValue
Column Biphenyl Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Retention Time (Rt) ~8.5 minutes
Purity (by area %) >98%

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile compounds. For a molecule like this compound, with a moderate molecular weight, GC-MS can provide detailed information about its identity and purity, as well as elucidate the structure of related impurities.

Methodology and Findings:

The compound would first be introduced into the GC, where it is vaporized and separated on a long, narrow capillary column. A common stationary phase for this type of analysis would be a non-selective poly(5%-phenyl methyl)siloxane. nih.gov The temperature of the GC oven is gradually increased to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase.

Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak (M+) would correspond to the molecular weight of this compound. Characteristic fragmentation patterns would include the loss of the propoxy group, the aldehyde group, and cleavages within the biphenyl ring system. researchgate.net

Hypothetical GC-MS Data Table:

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature 280 °C
Oven Program 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, 1.2 mL/min
MS Ionization Mode Electron Impact (EI), 70 eV
Mass Range 40-500 m/z
Retention Time ~12.2 minutes
Key m/z Fragments [M]+, [M-29]+ (loss of CHO), [M-43]+ (loss of C3H7)

Thin-Layer Chromatography (TLC) Applications in Reaction Monitoring

Thin-Layer Chromatography is an indispensable tool for the rapid and convenient monitoring of chemical reactions. It allows a chemist to qualitatively assess the progress of a reaction by observing the disappearance of starting materials and the appearance of products.

Methodology and Findings:

In the context of synthesizing this compound, TLC would be used to track the conversion of the starting materials (e.g., a protected biphenyl precursor) into the final aldehyde. A small aliquot of the reaction mixture is spotted onto a TLC plate, typically silica gel, alongside spots of the pure starting material(s). libretexts.orgrochester.edu

The plate is then developed in a chamber containing a suitable mobile phase, or eluent. The choice of eluent is critical and is determined empirically; a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is common for compounds of this polarity. rsc.org The components of the mixture travel up the plate at different rates based on their polarity and affinity for the stationary and mobile phases. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value.

After development, the plate is visualized, typically under UV light, where the aromatic rings of the biphenyl compounds will appear as dark spots. By comparing the spot corresponding to the reaction mixture with the starting material spots, one can determine if the starting material has been consumed. The appearance of a new spot, with a different Rf value, indicates the formation of the product. The aldehyde product is generally more polar than a less functionalized biphenyl precursor, and thus would be expected to have a lower Rf value.

Hypothetical TLC Data for Reaction Monitoring:

LaneDescriptionRf ValueObservation
1 (Starting Material) Precursor Compound0.65Single spot under UV light.
2 (Co-spot) SM + Reaction Mix0.65, 0.40Two distinct spots are visible.
3 (Reaction Mixture) Aliquot at t=2h0.65, 0.40Both starting material and product spots present.
4 (Reaction Mixture) Aliquot at t=6h0.40The starting material spot has disappeared.

This TLC analysis indicates that after 6 hours, the reaction has gone to completion, as the starting material is no longer observed in the reaction mixture.

Applications of 4 Propoxy 1,1 Biphenyl 3 Carbaldehyde As a Key Synthon and Advanced Material Precursor

Utilization in the Synthesis of Liquid Crystalline Materials

The biphenyl (B1667301) moiety is a well-established mesogenic unit, known for inducing liquid crystalline phases. The linearity and rigidity of the biphenyl core in 4-Propoxy[1,1'-biphenyl]-3-carbaldehyde are crucial for the formation of these mesophases.

The rigid biphenyl structure of this compound serves as a fundamental component in the design of calamitic (rod-like) liquid crystals. The presence of the propoxy group at one end and the reactive aldehyde at the other allows for the systematic modification and elongation of the molecular structure, which is a key strategy in the design of liquid crystals with specific properties. The free rotation between the two phenyl rings in the biphenyl unit enhances the flexibility of the resulting molecules, which can influence the physical and thermal properties of the liquid crystalline phases formed. mdpi.com

The carbaldehyde group in this compound is a highly reactive functional group that can be readily converted into other functionalities, making it an excellent precursor for various types of liquid crystals.

Azomethine Liquid Crystals:

The aldehyde group can undergo a condensation reaction with primary amines to form an azomethine or Schiff base linkage (-CH=N-). nih.govresearchgate.net This reaction is a common and efficient method for synthesizing liquid crystalline materials. biointerfaceresearch.com The resulting azomethine compounds often exhibit a wide range of mesophases, and their properties can be fine-tuned by varying the substituents on the amine component. mdpi.comnih.gov The incorporation of the azomethine linkage extends the rigid core of the molecule, which often leads to an increase in the clearing point and a broader mesomorphic range. mdpi.com Biphenyl-containing azomethine liquid crystals are known for their high thermal stability and broad nematic temperature ranges. mdpi.com

Table 1: Examples of Azomethine Liquid Crystals Derived from Biphenyl Aldehydes This table is illustrative and provides examples of related structures, not necessarily synthesized directly from this compound.

Amine ReactantResulting Azomethine Structure (General)Potential Mesophase
Aniline4-Propoxy-[1,1'-biphenyl]-3-CH=N-PhNematic
4-Alkoxyaniline4-Propoxy-[1,1'-biphenyl]-3-CH=N-Ph-O-AlkylNematic, Smectic
4-Cyanoaniline4-Propoxy-[1,1'-biphenyl]-3-CH=N-Ph-CNNematic

Chalcone (B49325) Liquid Crystals:

Chalcones are another important class of liquid crystalline compounds that can be synthesized from aldehydes. The synthesis typically involves a Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative in the presence of a base. nih.govmdpi.com In this context, this compound would react with a substituted acetophenone to yield a chalcone with a biphenyl moiety. The chalcone linkage (-CH=CH-CO-) contributes to the rigidity and linearity of the molecule, which are favorable for the formation of liquid crystalline phases. semanticscholar.org Chalcone-based liquid crystals are of interest due to their potential applications in optical devices. semanticscholar.org

Table 2: General Structure of Chalcones from this compound This table illustrates the general reaction to form a chalcone from the subject compound.

Reactant 1Reactant 2General Product Structure
This compoundSubstituted Acetophenone4-Propoxy-[1,1'-biphenyl]-3-CH=CH-CO-Ar

Role in Polymer Chemistry and Functional Macromolecules

The aldehyde functionality and the biphenyl core of this compound make it a promising candidate for the development of novel functional polymers.

While the direct polymerization of aldehydes can be challenging, poly(alkyl aldehyde)s have been synthesized and are being explored as a new class of recyclable plastics. digitellinc.com More commonly, the aldehyde group of a molecule like this compound can be utilized in polycondensation reactions. For example, it can react with difunctional compounds like diamines or diols to form polyimines or polyacetals, respectively. The biphenyl unit would be incorporated into the polymer backbone, imparting rigidity and thermal stability to the resulting material. Furthermore, the aldehyde group can be used to functionalize existing polymers through grafting reactions, thereby modifying their surface properties or introducing new functionalities. researchgate.net

Polymers containing conjugated aromatic units like biphenyl often exhibit interesting photoactive and electroactive properties. alfa-chemistry.comcam.ac.uk this compound can serve as a monomer or a precursor to a monomer for the synthesis of such polymers. The biphenyl core can act as a chromophore, absorbing and emitting light, which is a key characteristic of photoactive polymers. rsc.org By incorporating this unit into a polymer chain, materials for applications such as organic light-emitting diodes (OLEDs) or sensors could be developed.

Electroactive polymers are materials that change their shape or size in response to an electrical stimulus. cam.ac.uk The biphenyl unit can contribute to the conductivity and electronic properties of a polymer. The aldehyde group can be transformed into other functional groups that facilitate charge transport or can be used to link the biphenyl unit to a conductive polymer backbone. For instance, thiophene-based aldehyde derivatives have been used to create functionalizable and adhesive semiconducting polymers. acs.org

Intermediate in the Synthesis of Ligands for Catalysis

Biphenyl-based ligands have played a crucial role in the development of highly efficient and selective catalysts for a wide range of chemical transformations. nih.gov The aldehyde group in this compound is a convenient handle for the synthesis of various types of ligands. For instance, it can be converted into phosphine, amine, or alcohol functionalities, which are common coordinating groups in metal catalysts.

The biphenyl scaffold provides a rigid and well-defined geometry, which is often essential for achieving high stereoselectivity in asymmetric catalysis. The substituents on the biphenyl rings can be modified to fine-tune the steric and electronic properties of the ligand, thereby optimizing the performance of the catalyst. The development of new biphenyl-based ligands is an active area of research, with applications in cross-coupling reactions, hydrogenations, and other important industrial processes. mdpi.com

Precursor for Chiral Ligands

The development of effective chiral ligands is fundamental to asymmetric catalysis, which enables the selective synthesis of a single enantiomer of a chiral molecule. Biphenyl scaffolds are frequently used in the design of axially chiral ligands due to their steric influence and conformational rigidity. This compound serves as an excellent starting point for such ligands.

The aldehyde functional group is a key reactive handle for ligand synthesis. A primary route involves a condensation reaction with a chiral amine to form a Schiff base (or imine). This reaction creates a new chiral center and extends the molecular framework. The resulting Schiff base ligands, often bidentate or tridentate, can then be used to chelate with metal ions.

Table 1: Synthetic Utility of the Aldehyde Group for Ligand Synthesis

Reaction TypeReagentResulting FunctionalityLigand Class
CondensationChiral Amine (e.g., (R)-1-phenylethylamine)Chiral Imine (Schiff Base)Salen-type, Iminopyridine
Reduction & EtherificationNaBH4, then Chiral EpoxideChiral Hydroxy EtherAmino Alcohol-type
Grignard ReactionChiral Organometallic ReagentChiral Secondary AlcoholChiral Diol-type

The propoxy group (-OCH₂CH₂CH₃) on the biphenyl backbone plays a crucial role in modulating the physical properties of the final ligand. Compared to a simple hydroxyl or methoxy (B1213986) group, the longer alkyl chain of the propoxy group significantly enhances solubility in common organic solvents used for catalysis. This improved solubility is critical for creating homogeneous reaction conditions and improving catalyst performance. Furthermore, the electron-donating nature of the propoxy group can influence the electronic environment of the ligand's coordination site, thereby tuning the catalytic activity and selectivity of the corresponding metal complex.

Ligands for Transition Metal Catalysis

Once synthesized, the chiral ligands derived from this compound are used to form complexes with a variety of transition metals. Schiff base ligands are particularly noted for their ability to form stable complexes with metals like copper, nickel, manganese, and cobalt. researchgate.netbohrium.combendola.com These complexes are the active catalysts in numerous asymmetric reactions.

The biphenyl framework provides a well-defined steric environment around the metal center, which is essential for discriminating between the prochiral faces of a substrate, leading to high enantioselectivity. The specific geometry and electronic properties of the metal-ligand complex dictate its catalytic efficacy in reactions such as:

Asymmetric Hydrogenation: Creating chiral pharmaceuticals and fine chemicals.

Asymmetric Epoxidation: Synthesizing chiral building blocks from simple alkenes.

Asymmetric C-C Bond Formation: Including aldol (B89426), Michael, and Diels-Alder reactions.

The modular synthesis, starting from the biphenyl carbaldehyde, allows for the creation of a library of ligands with varied steric and electronic properties, enabling the optimization of a catalyst for a specific chemical transformation.

Application in the Construction of Advanced Organic Optoelectronic Materials

The rigid, conjugated structure of the biphenyl system makes this compound an attractive precursor for materials used in organic electronics. researchgate.netnih.gov The aldehyde group is a versatile anchor point for synthetic elaboration into larger, more complex π-conjugated systems required for these applications.

Precursor for Organic Light-Emitting Diode (OLED) Components

In OLED technology, materials with high thermal stability, good film-forming properties, and specific energy levels (HOMO/LUMO) are required for the various layers of the device (hole-injection, hole-transport, emissive, and electron-transport layers). Biphenyl derivatives are widely used, especially as host materials in the emissive layer, due to their high triplet energy and stability.

This compound can be chemically transformed into larger molecules suitable for these layers. For example, the aldehyde can undergo:

Wittig or Horner-Wadsworth-Emmons reactions to form vinyl-extended biphenyl systems, increasing the conjugation length.

Knoevenagel condensation with active methylene (B1212753) compounds to create electron-accepting moieties.

Conversion to a halide or boronic ester , enabling its use in cross-coupling reactions like Suzuki or Stille couplings to build complex polymeric or dendritic structures.

The propoxy substituent enhances the processability of the resulting materials, making them more soluble for spin-coating or inkjet printing fabrication techniques, which are crucial for large-area and low-cost OLED production.

Materials for Organic Photovoltaics (OPVs)

The design of donor and acceptor materials for OPV active layers relies on creating molecules with tailored light absorption profiles and energy levels that promote efficient exciton (B1674681) dissociation and charge transport. sigmaaldrich.cnchemistryviews.orgmdpi.com The core principles are similar to those for OLED materials, focusing on the construction of extended π-conjugated systems.

Starting from this compound, chemists can synthesize novel donor or acceptor molecules. By using the aldehyde as a synthetic handle, electron-rich (donor) or electron-poor (acceptor) aromatic units can be attached to the biphenyl core. This modular approach allows for precise tuning of the material's optical bandgap and frontier molecular orbital energy levels to optimize them for the photovoltaic process, including maximizing light absorption and ensuring efficient charge separation at the donor-acceptor interface. rsc.org

Fluorescent Probes and Chemosensors

A fluorescent chemosensor is typically composed of a fluorophore (a light-emitting unit) linked to a receptor (an analyte-binding unit). The interaction of the analyte with the receptor causes a detectable change in the fluorophore's emission. The biphenyl scaffold of this compound can serve as the core fluorophore.

The aldehyde group is an ideal receptor or reactive site for detecting specific analytes. researchgate.net For instance, it can react with nucleophilic species like amines or hydrazines. This reaction converts the aldehyde into an imine or hydrazone, altering the electronic structure of the conjugated system and causing a distinct change in fluorescence intensity or wavelength. mdpi.comnih.govresearchgate.net This "turn-on," "turn-off," or ratiometric response enables the quantification of the target analyte. Probes based on this principle can be designed for high selectivity towards biologically or environmentally important aldehydes and amines.

Table 2: Chemosensor Design Principles

ComponentRoleFunction in this compound
FluorophoreEmits light upon excitationThe π-conjugated biphenyl system
ReceptorBinds selectively to the target analyteThe aldehyde group (-CHO)
Signaling MechanismTransduces binding event into an optical signalFormation of an imine/hydrazone alters the fluorophore's electronic properties

Supramolecular Chemistry and Self-Assembly Applications

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent forces such as hydrogen bonding and π–π stacking. This compound can be used as a key component in molecules designed to self-assemble into functional nanomaterials.

A common strategy is to first convert the aldehyde into an imine by reacting it with a molecule containing an amino group and a self-assembling motif, such as a peptide. This creates a biphenyl-peptide conjugate, an amphiphilic molecule with a hydrophobic biphenyl "head" and a hydrophilic, hydrogen-bonding peptide "tail." In aqueous environments, these molecules can self-assemble into well-defined hierarchical structures like nanofibers, ribbons, or even macroscopic hydrogels. The assembly is driven by the interplay of hydrophobic interactions and π–π stacking between the biphenyl units and directional hydrogen bonding between the peptide chains. Such self-assembled materials are being explored for applications in tissue engineering, drug delivery, and regenerative medicine.

Computational and Theoretical Investigations of 4 Propoxy 1,1 Biphenyl 3 Carbaldehyde

Electronic Structure Elucidation via Quantum Chemical Methods

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Quantum chemical methods provide powerful tools to probe the distribution of electrons and the nature of molecular orbitals.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For 4-Propoxy[1,1'-biphenyl]-3-carbaldehyde, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G*), can provide significant insights into its molecular orbitals and charge distribution. acs.org

DFT calculations also allow for the mapping of the electrostatic potential (MEP), which visualizes the charge distribution across the molecule. For this compound, the MEP would likely show a region of negative potential around the oxygen atoms of the propoxy and aldehyde groups, indicating their nucleophilic character. Conversely, positive potential would be expected around the hydrogen atom of the aldehyde group and the aromatic protons.

A hypothetical table of calculated electronic properties for this compound using DFT is presented below:

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.2 D

Ab Initio Methods for High-Accuracy Electronic Structure

For even greater accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly accurate predictions of molecular properties. researchgate.net For a molecule like this compound, high-level ab initio calculations can be used to benchmark the results obtained from DFT and to provide a more precise description of its electronic character.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is intimately linked to its function and properties. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Rotational Barriers and Energetic Minima of the Biphenyl (B1667301) System

The biphenyl core of this compound is not planar. The rotation around the single bond connecting the two phenyl rings is a key conformational feature. libretexts.org The angle between the planes of the two rings is known as the dihedral or twist angle. For unsubstituted biphenyl, this angle is approximately 45 degrees in the gas phase due to a balance between steric hindrance of the ortho-hydrogens and π-conjugation which favors planarity. libretexts.org

The energy required to rotate one phenyl ring relative to the other is known as the rotational barrier. This barrier can be calculated by performing a series of constrained geometry optimizations at different dihedral angles to map the potential energy surface. For substituted biphenyls, the height of this barrier is influenced by the size and nature of the substituents. rsc.orgscispace.com Generally, bulky ortho substituents increase the rotational barrier, and in some cases, can lead to stable, non-interconverting rotational isomers known as atropisomers. libretexts.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions can be highly valuable in assigning the signals in an experimental NMR spectrum.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule can be calculated. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies can then be compared with experimental IR spectra to identify characteristic vibrational modes, such as the C=O stretch of the aldehyde group and the C-O stretches of the propoxy group. It is common practice to scale the calculated frequencies to better match experimental values.

A hypothetical table of predicted spectroscopic data is provided below:

Mechanistic Studies of Key Reactions Involving this compound

There is no available research detailing the mechanistic pathways of reactions involving this compound.

Transition State Characterization

No studies characterizing the transition states of reactions involving this compound were found. Therefore, no data on the geometric parameters or vibrational frequencies of any transition states are available.

Reaction Pathway Analysis and Energy Profiles

Information on the reaction pathway analysis and the corresponding energy profiles for reactions with this compound is not present in the current body of scientific literature.

Molecular Docking and Interaction Studies (e.g., with catalysts or material substrates)

No molecular docking studies have been published that investigate the binding modes and interactions of this compound with catalysts, enzymes, or other material substrates.

Conclusion and Future Perspectives in 4 Propoxy 1,1 Biphenyl 3 Carbaldehyde Research

Synopsis of Current Knowledge and Research Gaps

Currently, the body of knowledge specifically focused on 4-Propoxy[1,1'-biphenyl]-3-carbaldehyde is exceptionally limited. A thorough search of scientific databases and peer-reviewed literature does not yield dedicated studies on its synthesis, characterization, or application. While information exists for structurally similar compounds, such as hydroxylated or otherwise substituted biphenyl (B1667301) aldehydes, direct extrapolation of their properties to the propoxy derivative would be speculative.

The primary research gap is, therefore, the fundamental characterization of this compound. There is a clear need for foundational research to establish its basic physicochemical properties, spectroscopic data, and toxicological profile. Without this baseline data, its potential for more advanced applications cannot be reliably assessed.

Table 1: Key Research Gaps for this compound

Research AreaSpecific Information LackingPotential Impact of Research
Synthesis Optimized and scalable synthetic routes.Enable production for further study and potential commercialization.
Characterization Detailed spectroscopic data (NMR, IR, MS), physical properties (melting point, boiling point, solubility), and crystal structure.Provide essential data for identification, quality control, and theoretical modeling.
Properties Electronic, optical, and thermal properties.Determine suitability for applications in materials science, such as liquid crystals or organic electronics.
Reactivity Reactivity profile and potential for further functionalization.Open avenues for its use as a building block in advanced organic synthesis.
Applications Exploration of potential uses in materials science, pharmaceuticals, or agrochemicals.Drive innovation and create value from this novel compound.

Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability

While no specific methods for this compound are documented, general advancements in the synthesis of biphenyl derivatives can be hypothetically applied. Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the cornerstone for constructing the biphenyl backbone. A plausible and efficient route would likely involve the coupling of a suitably substituted boronic acid or ester with a corresponding aryl halide.

Future research could focus on developing a sustainable synthetic protocol for this compound. This would involve exploring greener reaction conditions, such as the use of more environmentally benign solvents, lower catalyst loadings of palladium or the use of alternative, more abundant metal catalysts, and energy-efficient reaction protocols. The principles of green chemistry could guide the development of a process that is not only efficient but also minimizes environmental impact.

Novel Applications in Next-Generation Materials and Advanced Organic Synthesis

The unique structural features of this compound—a rigid biphenyl core, a flexible propoxy chain, and a reactive aldehyde group—suggest potential applications in several areas of materials science and organic synthesis.

In the realm of next-generation materials , the elongated and somewhat asymmetric structure could be conducive to the formation of liquid crystalline phases. The propoxy group can influence the mesophase behavior, while the biphenyl core provides the necessary rigidity. The aldehyde functionality could be used to further modify the molecule to create more complex liquid crystal structures or to incorporate it into polymeric materials.

As a building block in advanced organic synthesis , the aldehyde group offers a versatile handle for a wide range of chemical transformations. It can participate in reactions such as Wittig olefination, reductive amination, and the formation of Schiff bases, leading to a diverse array of more complex molecules. These derivatives could be screened for potential biological activity or for use as ligands in catalysis.

Interdisciplinary Research Opportunities

The exploration of this compound is ripe with opportunities for interdisciplinary collaboration.

Chemistry and Materials Science: Synthetic chemists can collaborate with materials scientists to design and synthesize novel liquid crystals or organic semiconductors based on this molecular scaffold. The interplay between molecular design, synthesis, and material property characterization would be crucial.

Chemistry and Computational Science: Computational chemists can model the properties of this compound to predict its behavior and guide experimental work. Density functional theory (DFT) calculations could provide insights into its electronic structure, and molecular dynamics simulations could predict its behavior in condensed phases.

Chemistry and Biology: Once synthesized, the compound and its derivatives could be screened for biological activity through collaborations with biochemists and pharmacologists. Its structural similarity to other biologically active biphenyls suggests this could be a fruitful avenue of investigation.

Q & A

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology : Use 1H NMR^1 \text{H NMR} (400 MHz, CDCl₃) to identify aldehydic protons (δ 9.97–10.00 ppm) and propoxy methylene groups (δ 3.90–4.10 ppm) . Mass spectrometry (EI-MS or ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 280.3). IR spectroscopy detects aldehyde C=O stretches (~1700 cm⁻¹) .

Q. What are the primary applications of biphenyl-carbaldehyde derivatives in materials science?

  • Methodology : Biphenyl-carbaldehydes serve as ligands in metal-organic frameworks (MOFs) or precursors for fluorescent probes. For example, tetrakis([1,1'-biphenyl]-3-carbaldehyde) derivatives form π-conjugated networks for optoelectronic applications .

Advanced Research Questions

Q. How do substituent effects (e.g., propoxy vs. methoxy) influence the electronic properties of biphenyl-carbaldehydes?

  • Methodology : Compare Hammett σ values for substituents using DFT calculations. Propoxy groups (-OCH₂CH₂CH₃) exhibit stronger electron-donating effects than methoxy (-OCH₃), altering redox potentials (cyclic voltammetry) and absorption spectra (UV-Vis) .
  • Data Contradiction : Experimental 1H NMR^1 \text{H NMR} shifts for aldehydes may deviate from theoretical predictions due to solvent polarity or aggregation effects .

Q. What strategies resolve contradictions between computational and experimental spectral data for this compound?

  • Methodology : Validate DFT-optimized structures (e.g., B3LYP/6-31G*) with experimental NMR via chemical shift correlation plots. Adjust solvent models (e.g., PCM for CDCl₃) to improve agreement .

Q. How can this compound be functionalized for structure-activity relationship (SAR) studies in drug discovery?

  • Methodology :
  • Aldehyde Reactivity : Condense with amines (e.g., hydrazines) to form Schiff bases for antimicrobial testing .
  • Cross-Coupling : Introduce heterocycles via Buchwald-Hartwig amination or Ullmann coupling .
    • Case Study : Compound 28 (pyridine-dicarbonitrile derivative) showed 7% yield in a hit-to-lead campaign for adenosine receptor modulators .

Q. What are the challenges in synthesizing sterically hindered derivatives (e.g., 4'-trifluoromethyl analogues)?

  • Methodology : Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to reduce β-hydride elimination. Monitor reaction progress via TLC with fluorescent indicators .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature?

  • Protocol :

Prepare buffered solutions (pH 1–13).

Incubate compound at 25°C, 40°C, and 60°C for 24–72 hours.

Analyze degradation products via HPLC-MS .

  • Key Metrics : Degradation rate constants (kk) and Arrhenius activation energy (EaE_a) .

Q. What analytical techniques differentiate this compound from its hydroxylated or chlorinated analogues?

  • Methodology :
  • LC-MS/MS : Monitor [M-H]⁻ ions (m/z 279.1 for propoxy vs. 265.1 for hydroxy ).
  • XRD : Compare crystal packing; propoxy groups increase hydrophobicity vs. hydroxy analogues .

Theoretical & Computational Chemistry

Q. How can DFT calculations predict the reactivity of this compound in nucleophilic additions?

  • Methodology : Calculate Fukui indices (ff^-) to identify electrophilic sites. The aldehyde carbon typically shows the highest ff^- value (~0.25), directing nucleophilic attack . Validate with kinetic studies (e.g., competition experiments with benzaldehyde derivatives).

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4-Propoxy[1,1'-biphenyl]-3-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.